![molecular formula C18H22N2O3S B1226576 N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide is a member of 1,3-oxazoles.
Scientific Research Applications
Synthesis and Characterization
Novel Diastereoselective Synthesis and X-Ray Crystallographic Studies In the field of chemistry, derivatives of N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide have been synthesized and their structures confirmed through various techniques including X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses. These findings contribute significantly to the understanding of the stereochemistry of these compounds (Bondock et al., 2014).
Applications in Medicinal Chemistry
Synthesis and Biological Evaluation of Anticancer Agents A study focused on synthesizing and evaluating the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, providing valuable insights into their potential as anticancer agents. The structural elucidation of these compounds was meticulously performed using advanced techniques. Among the compounds tested, one in particular showed high selectivity against human lung adenocarcinoma cells, marking a significant advancement in cancer treatment research (Evren et al., 2019).
Antioxidant and Cytotoxic Activities A new class of bis(oxazolyl/thiazolyl/imidazolyl)amidomethanesulfonyl acetamides was prepared and studied for their antioxidant activity and cytotoxic activity against lung adenocarcinoma cells. The research demonstrated the radical scavenging activity and cytotoxic potential of these compounds, contributing significantly to the field of medicinal chemistry (Reddy et al., 2014).
Antimicrobial Evaluation The synthesis and antimicrobial evaluation of novel imines and thiazolidinones have been a topic of research, focusing on compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These studies contribute significantly to understanding the antimicrobial properties of these compounds, offering potential applications in combating infections (Fuloria et al., 2009).
Chemical Synthesis and Molecular Docking
Stereoselective Synthesis and Molecular Docking The stereoselective synthesis of compounds utilizing cyclization of N-vinylic α-(methylthio)acetamides and their subsequent chemical transformations provide insights into the synthesis of complex molecules. These studies often involve molecular docking to understand the interaction of these synthesized compounds with biological targets, contributing to drug design and discovery (Saito et al., 2007).
Conventional versus Microwave Assisted Synthesis Comparative studies between conventional and microwave-assisted synthesis of compounds highlight the efficiency and time-saving aspects of modern synthetic methods. These methods are crucial in the rapid synthesis of compounds for biological testing, significantly contributing to the field of medicinal chemistry (Virk et al., 2018).
properties
Product Name |
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-15-8-4-13(5-9-15)18-20-16(12(2)23-18)10-24-11-17(21)19-14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,19,21) |
InChI Key |
KJKRTEBDWADQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



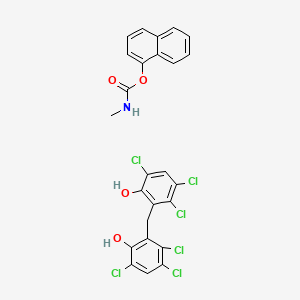
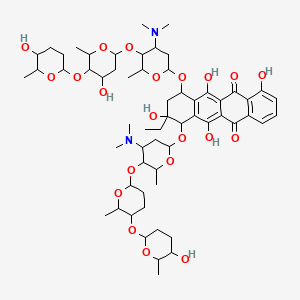
![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)

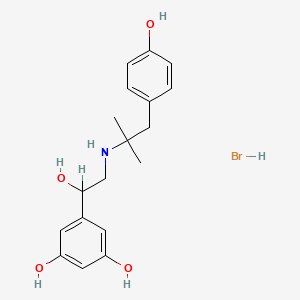
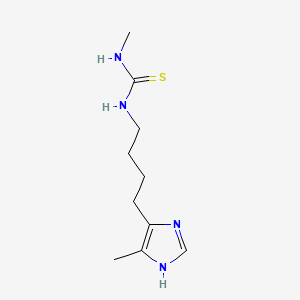
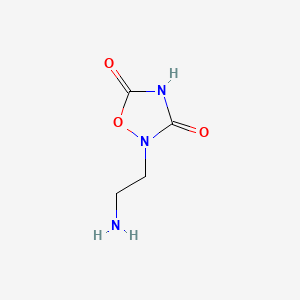
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)
![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

